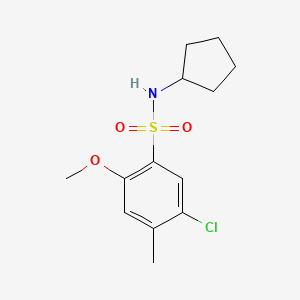

5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide

Description

5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide is a substituted benzenesulfonamide featuring a chloro group at position 5, methoxy at position 2, methyl at position 4, and a cyclopentyl moiety attached to the sulfonamide nitrogen. This structural complexity confers unique physicochemical and biological properties, making it a compound of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-9-7-12(18-2)13(8-11(9)14)19(16,17)15-10-5-3-4-6-10/h7-8,10,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYATEWEOOPOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Nitration and Reduction: The starting material, 2-methoxy-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.

Chlorination: The amino group is then chlorinated to form the 5-chloro derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of high-pressure reactors for cyclopentylation to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: 5-chloro-N-cyclopentyl-2-hydroxy-4-methylbenzenesulfonamide.

Reduction: N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide.

Substitution: 5-azido-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

The compound is being investigated for its antibacterial and antifungal activities. Sulfonamides have a long history of use as antibiotics, and derivatives like 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide are expected to exhibit similar properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Cancer Research

There is ongoing research into the compound's efficacy against various cancer cell lines. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies. For instance, compounds structurally similar to 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide have demonstrated activity against breast and colorectal cancer cell lines in vitro .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor, which is crucial in drug design and development. Its mechanism of action involves binding to specific enzymes and blocking their active sites, thereby preventing substrate interaction. This property can be leveraged in developing drugs targeting various metabolic pathways or diseases.

Neurological Applications

Research suggests that sulfonamide compounds may play a role in treating neurological disorders through modulation of serotonergic systems. By interacting with serotonin receptors, these compounds could potentially influence mood regulation and appetite control, indicating a possible application in treating obesity and type II diabetes .

Material Science

Beyond biological applications, 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide is utilized in material science for synthesizing new materials with specific properties. Its chemical structure allows it to serve as a building block for more complex molecules, which can be tailored for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ()

- Substituents: Chloro (C5), methoxy (C2), phenyl-sulfonamide (N-linked).

- Molecular Weight: ~323.78 g/mol.

- Properties: Lower lipophilicity due to the absence of methyl (C4) and cyclopentyl groups. Crystallographic data (R factor = 0.035) confirms planar benzene rings and hydrogen-bonding networks .

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()

- Substituents: 4-Methyl (C4), oxadiazole-thioether side chain (N-linked).

- Molecular Weight: ~463.97 g/mol.

- Properties: Increased steric bulk from the oxadiazole moiety enhances receptor binding specificity. The 4-methyl group may improve metabolic stability compared to unmethylated analogs .

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () Substituents: Benzamide core, sulfamoylphenyl-ethyl side chain. Molecular Weight: ~407.88 g/mol.

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide ()

- Substituents: Hydroxy (C2), methanesulfonyl-phenyl (N-linked).

- Molecular Weight: ~341.77 g/mol.

- Properties: The hydroxy group introduces acidity (pKa ~8–10), influencing ionization and membrane permeability .

Target Compound: 5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide

- Substituents: Chloro (C5), methoxy (C2), methyl (C4), cyclopentyl-sulfonamide (N-linked).

- Molecular Weight: ~357.88 g/mol (estimated).

- Properties:

- Lipophilicity : Higher than phenyl-sulfonamide analogs () due to the cyclopentyl group.

- Steric Effects : The 4-methyl and cyclopentyl groups may reduce rotational freedom, enhancing target selectivity.

- Solubility : Likely lower than sulfamoyl- or hydroxy-containing analogs () due to increased hydrophobicity.

Biological Activity

5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide is characterized by a sulfonamide group attached to a benzene ring with additional functional groups including a chloro, methoxy, and cyclopentyl group. The synthesis typically involves multiple steps, including nitration, reduction, and chlorination of precursor compounds.

Synthetic Route Overview

- Nitration : Introduction of a nitro group at the 5-position.

- Reduction : Conversion of the nitro group to an amino group.

- Chlorination : Formation of the 5-chloro derivative.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts various metabolic pathways, leading to potential therapeutic effects. The presence of the cyclopentyl group may enhance binding affinity and specificity towards certain targets compared to similar compounds.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, possess antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bacterial growth inhibition and cell death .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide can inhibit various enzymes:

- Dihydropteroate Synthase : Critical for bacterial folate synthesis.

- Carbonic Anhydrase : Potential implications in treating conditions like glaucoma and epilepsy.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that this compound effectively inhibits target enzymes at nanomolar concentrations, indicating strong potential for therapeutic applications .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits antibacterial properties, it also possesses some degree of cytotoxicity towards mammalian cells at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide, it is beneficial to compare it with similar sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide | Lacks cyclopentyl group | Moderate antibacterial activity |

| 5-Chloro-N-(cyclohexyl)-2-methoxy-4-methylbenzenesulfonamide | Cyclohexyl instead of cyclopentyl | Lower binding affinity |

The presence of the cyclopentyl group in 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide appears to enhance its binding affinity compared to other derivatives, making it a candidate for further investigation in drug development.

Q & A

Q. What are the established synthetic routes for 5-chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves a sulfonylation reaction between a substituted benzene sulfonyl chloride and cyclopentylamine. Key steps include:

Sulfonyl Chloride Preparation : Reacting 5-chloro-2-methoxy-4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride intermediate.

Amine Coupling : Adding cyclopentylamine in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict moisture control and inert atmospheres .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, cyclopentyl protons as multiplet peaks) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, dihedral angles between aromatic rings) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 358.08) .

Q. What solvents and reaction conditions are optimal for its purification?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4 ratio) effectively separates byproducts .

- Critical Factors : Low humidity (<30%) and temperatures below 40°C prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Density Functional Theory (DFT) models predict transition states and activation energies for sulfonylation steps .

- Reaction Path Screening : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with activity .

- Dose-Response Assays : IC₅₀ values for anti-inflammatory or antiparasitic activity are compared across cell lines (e.g., RAW 264.7 macrophages) to identify outliers .

- Meta-Analysis : Cross-referencing crystallographic data (e.g., sulfonamide conformation in active sites) with bioassay results .

Q. How are kinetic parameters determined for degradation or metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : C-labeled compounds track metabolic breakdown in liver microsome assays .

- High-Throughput HPLC : Monitors degradation products under varied pH/temperature conditions. Pseudo-first-order kinetics model half-life (e.g., t₁/₂ = 48 h at pH 7.4) .

- Enzymatic Studies : Michaelis-Menten constants (Kₘ) are derived using Lineweaver-Burk plots for cytochrome P450 interactions .

Q. What analytical techniques characterize its solid-state polymorphism?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Identifies crystalline vs. amorphous phases.

- Differential Scanning Calorimetry (DSC) : Melting endotherms distinguish polymorphs (e.g., Form I melts at 162°C vs. Form II at 155°C) .

- Dynamic Vapor Sorption (DVS) : Hygroscopicity profiles assess stability under humidity stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.